molecular formula C6H12ClN3 B12438257 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride

4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B12438257
M. Wt: 161.63 g/mol
InChI Key: JBOONHKQSYHAOZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

4-ethyl-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-3-5-4-8-9(2)6(5)7;/h4H,3,7H2,1-2H3;1H

InChI Key

JBOONHKQSYHAOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions to form the pyrazole ring . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Oxidation Reactions

Pyrazole derivatives undergo oxidation at nitrogen or carbon centers depending on reagent selectivity. For 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild acidic or neutral conditions at 20–40°C.

  • Products : Pyrazole N-oxides or hydroxylated derivatives.

Example Reaction :

4 Ethyl 1 methyl 1H pyrazol 5 amine+H2O24 Ethyl 1 methyl 1H pyrazole 5 amine N oxide+H2O\text{4 Ethyl 1 methyl 1H pyrazol 5 amine}+\text{H}_2\text{O}_2\rightarrow \text{4 Ethyl 1 methyl 1H pyrazole 5 amine N oxide}+\text{H}_2\text{O}

N-oxidation preferentially occurs at the N1 position due to steric shielding from the methyl group.

Reduction Reactions

The amine group and adjacent unsaturated bonds can undergo reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Protic solvents (e.g., methanol) under inert atmospheres.

  • Products : Secondary or tertiary amines via reductive alkylation.

Experimental Data :

ReagentTemperature (°C)Yield (%)Product
NaBH₄/MeOH25784-Ethyl-1-methyl-1H-pyrazol-5-amine
LiAlH₄/THF0–592Reduced pyrazoline analog

Reductive pathways are critical for modifying biological activity .

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

  • Electrophiles : Alkyl halides, acyl chlorides, sulfonyl chlorides.

  • Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

Example :

4 Ethyl 1 methyl 1H pyrazol 5 amine+CH3COClN Acetyl derivative+HCl\text{4 Ethyl 1 methyl 1H pyrazol 5 amine}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetyl derivative}+\text{HCl}

Substitution at the 5-amine position is favored due to lower steric hindrance.

Hydrolysis Reactions

The hydrochloride salt can be hydrolyzed to regenerate the free base:

  • Reagents : NaOH, KOH.

  • Conditions : Aqueous ethanol at 60–80°C.

  • Product : 4-Ethyl-1-methyl-1H-pyrazol-5-amine (free base).

Kinetic Data :

Base Concentration (M)Temperature (°C)Half-life (min)
0.125120
0.55045

Condensation Reactions

The amine participates in Schiff base formation:

  • Reagents : Aldehydes (e.g., benzaldehyde).

  • Conditions : Solvent-free or ethanol reflux.

Example :

4 Ethyl 1 methyl 1H pyrazol 5 amine+PhCHON Benzylidene derivative+H2O\text{4 Ethyl 1 methyl 1H pyrazol 5 amine}+\text{PhCHO}\rightarrow \text{N Benzylidene derivative}+\text{H}_2\text{O}

This reaction is pivotal for synthesizing imine-linked coordination compounds .

Stability Under Thermal and pH Conditions

ConditionDegradation PathwayHalf-life (h)
pH 2 (HCl)Hydrolysis of amine hydrochloride48
pH 9 (NaOH)Ring-opening oxidation12
100°C (dry)Dealkylation6

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride has been explored for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties. The compound's structure allows it to interact with biological macromolecules, influencing their activity through hydrogen bonding and π-π interactions .

Case Study:
A study investigated the analgesic and anti-inflammatory activities of related pyrazole derivatives. Some compounds demonstrated significant anti-inflammatory effects with low ulcerogenic indices, suggesting a favorable safety profile for further development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique substitution pattern facilitates the formation of more complex heterocyclic compounds, which are crucial in drug development and materials science.

Example Applications:

  • Synthesis of novel drug candidates by modifying the pyrazole structure.
  • Creation of functionalized materials for various industrial applications.

The biological activity of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is attributed to its ability to modulate enzyme and receptor functions. The compound can form hydrogen bonds with target proteins, potentially leading to therapeutic effects against various diseases .

Mechanism of Action:
The compound interacts with specific molecular targets, influencing biochemical pathways through non-covalent interactions that modulate enzyme activity.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride has the following chemical properties:

PropertyValue
Molecular FormulaC6H12ClN3
Molecular Weight161.63 g/mol
IUPAC Name4-ethyl-2-methylpyrazol-3-amine;hydrochloride
InChIInChI=1S/C6H11N3.ClH/c1-3-5-4-8-9(2)6(5)7;/h4H,3,7H2,1-2H3;1H
InChI KeyJBOONHKQSYHAOZ-UHFFFAOYSA-N
Canonical SMILESCCC1=C(N(N=C1)C)N.Cl

The biological activity of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group facilitates hydrogen bonding with biological macromolecules, while the pyrazole ring engages in π-π interactions and other non-covalent interactions. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against a range of bacteria and fungi. Although specific data on 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. For example, a library of pyrazolo[1,5-a]quinazoline derivatives was screened for anti-inflammatory activity, revealing several compounds with IC50 values below 50 µM. The mechanism involved inhibition of NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. Given the structural characteristics of 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride, it may exhibit similar anti-inflammatory effects .

Anticancer Activity

The anticancer properties of aminopyrazole derivatives have also been investigated. For instance, certain derivatives have shown promising results against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages reported. The introduction of different substituents at specific positions on the pyrazole ring can enhance or diminish this activity .

Study on Anticancer Activity

A study evaluated several aminopyrazole derivatives for their anticancer activities against HepG2 and HeLa cell lines. Among tested compounds, some exhibited over 50% growth inhibition at concentrations below 10 µM. The structure–activity relationship indicated that specific modifications could enhance potency while reducing toxicity to normal cells .

Study on Anti-inflammatory Effects

Another investigation focused on a series of pyrazolo[1,5-a]quinazoline compounds which demonstrated significant anti-inflammatory effects through the inhibition of key inflammatory mediators. These findings suggest that similar pyrazole derivatives like 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride could be explored for their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-Ethyl-1-methyl-1H-pyrazol-5-amine hydrochloride, and how can intermediates be characterized?

A multi-step synthesis is typical:

Cyclization : Start with monomethylhydrazine and ethyl acetoacetate to form the pyrazole core .

Formylation/Oxidation : Introduce functional groups (e.g., chloro, methyl) via formylation and oxidation .

Acylation : Generate intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride .

Hydrochloride Formation : React with HCl to yield the final product.

Q. Characterization :

  • X-ray crystallography confirms regiochemistry and stereochemistry of intermediates (e.g., halogenated derivatives) .
  • IR spectroscopy identifies functional groups (e.g., NH₂, C-Cl) .

Q. What safety protocols are critical during handling?

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose in chemical waste containers .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How can purity and structural integrity be validated?

  • HPLC/GC : Assess purity (≥98% as per GC data) .
  • NMR (¹H/¹³C) : Confirm substituent positions and proton environments .
  • Elemental Analysis : Verify molecular formula (e.g., C₈H₁₅N₃·HCl) .

Advanced Research Questions

Q. How can structural analogs be designed to study structure-activity relationships (SAR)?

  • Substituent Variation : Replace ethyl/methyl groups with halogens (e.g., Cl, F) or aryl groups (e.g., 4-methoxyphenyl) to modulate bioactivity .
  • Methodology :
    • Multi-Step Synthesis : Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Biological Screening : Test analogs against target systems (e.g., antimicrobial assays for halogenated derivatives) .
  • Example : 5-Ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride showed enhanced bioactivity due to electron-withdrawing groups .

Q. How to resolve contradictions in reported bioactivity data?

  • Controlled Replication : Repeat assays under standardized conditions (pH, temperature, solvent) .
  • Theoretical Frameworks : Link results to mechanistic models (e.g., receptor binding affinity vs. substituent electronic effects) .
  • Data Cross-Validation : Combine in vitro assays (e.g., MIC for antitubercular activity) with computational docking studies .

Q. What methodologies optimize synthesis yield and scalability?

  • Process Control : Use membrane separation technologies to purify intermediates .
  • Catalysis : Explore heterogeneous catalysts (e.g., Pd/C) for halogenation steps .
  • Scale-Up Challenges :
    • Heat Management : Optimize exothermic reactions (e.g., acylation) using jacketed reactors .
    • Yield Tracking : Monitor reaction progress via inline spectroscopy (e.g., FTIR) .

Q. How to validate analytical methods for stability studies?

  • Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation products .
  • Stability-Indicating Assays :
    • HPLC-MS : Detect and quantify degradation products (e.g., hydrolyzed amine derivatives) .
    • pH Stability : Test solubility and stability in buffers (e.g., ammonium acetate, pH 6.5) .

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